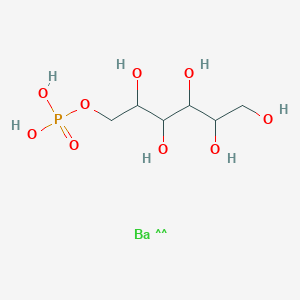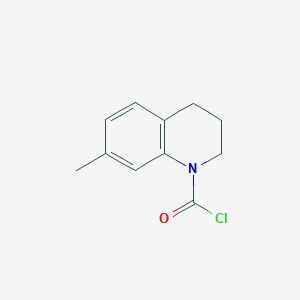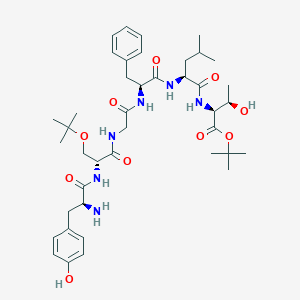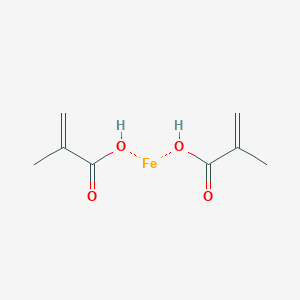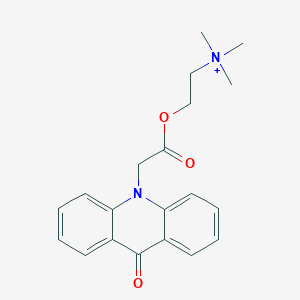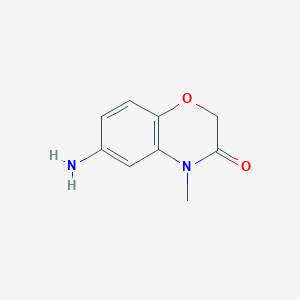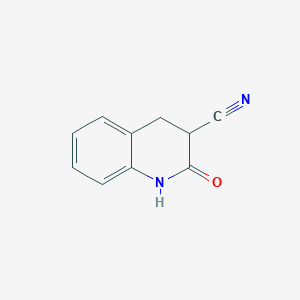
Aspartyl-alanyl-diketopiperazine
Overview
Description
Scientific Research Applications
Synthesis of Polyamides
ADKP can be synthesized and subsequently utilized in the polycondensation of homo-polyamides with high molecular weights . By using various amino acids, dicarboxylic acids, and diamines, random DKP-based copolymers can also be synthesized .
Solvent-Controlled Self-Assembly
The self-assembly properties of ADKP and poly (cyclo ( L -aspartyl-4-amino- L -phenylalanyl)) (PA1) were studied via the solvent displacement method . Notably, PA1 self-assembled into particles with various morphologies in different solvent systems, such as irregular networks, ellipsoids, and hollow particles .
Manufacturing Extracellular Matrix (ECM)
ADKP is used in methods, compositions, and kits for the manufacture of extracellular matrix (ECM) . The ECM is a versatile biomaterial with many cosmetic and therapeutic uses .
Immunomodulatory Effects
Aspartyl-alanyl-diketopiperazine is an immunosuppressive diketopiperazine derivative of a human serum albumin (HSA) peptide . It reduces antigen-induced TNF-α and IFN-γ production in isolated human T cells .
Clinical Trials
Aspartyl-alanyl-diketopiperazine is under investigation in clinical trial NCT03349645 . This trial assesses the safety of long-term treatment with Ampion for severe OA of the knee .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCUCVJZVRNDC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspartyl-alanyl-diketopiperazine | |
CAS RN |
110954-19-3 | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Aspartyl-alanyl-diketopiperazine impact immune response, specifically in the context of T lymphocytes?
A1: Research suggests that DA-DKP exhibits immunosuppressive effects by modulating T lymphocyte activity. [, ] Specifically, DA-DKP increases the activation of the guanosine triphosphatase Rap1 within these cells. [] This, in turn, leads to a decrease in the activation of transcription factors like ATF-2 (activating transcription factor-2) and c-jun, which play crucial roles in regulating the production of important cytokines such as interferon-gamma and tumor necrosis factor-alpha. [] Consequently, the presence of DA-DKP can lead to a reduced production of these cytokines by activated T lymphocytes. [, ] This modulation of the T cell receptor signaling pathway by DA-DKP is similar to mechanisms observed in T-lymphocyte anergy, a state of immune tolerance. []
Q2: What is the significance of finding Aspartyl-alanyl-diketopiperazine in commercial human serum albumin preparations?
A2: Studies have detected notable concentrations of DA-DKP in various commercially available human serum albumin (HSA) preparations. [] This finding is significant because these HSA preparations are frequently used in clinical settings. [] The presence of DA-DKP in these preparations raises concerns as it has been shown to inhibit the production of interferon-gamma and tumor necrosis factor-alpha by activated human peripheral blood mononuclear cells (PBMCs) in vitro. [] This immunosuppressive effect may have unintended consequences, particularly in critically ill patients who are already immunocompromised. [] The discovery of DA-DKP in HSA preparations emphasizes the need for further investigation into its potential impact on clinical outcomes and the development of strategies to mitigate potential risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



